Neodymium oxalate

Vue d'ensemble

Description

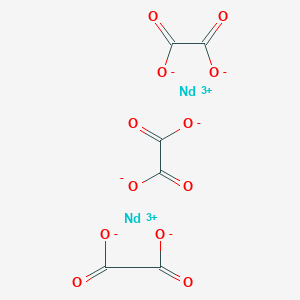

Neodymium oxalate is a useful research compound. Its molecular formula is C6Nd2O12 and its molecular weight is 552.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Properties :

- Neodymium(III) coordination polymers based on oxalate and carbonate ligands have been synthesized, characterized, and found to exhibit near-infrared luminescence at room temperature due to Nd3+ ions (H. De, 2013).

Photonic Applications :

- Neodymium oxalate nanoparticles incorporated into TiO2/organically modified silane composite thin films show strong violet up-conversion emission, useful for photonic applications (W. Que & C. Kam, 2002).

Crystal Growth and Characterization :

- Mixed neodymium praseodymium oxalate decahydrate crystals have been grown and characterized, contributing to the understanding of rare earth oxalate crystallization (C. Joseph, G. Varghese, & M. A. Ittyachen, 1995).

Nonlinear Optical (NLO) Properties :

- A chiral mixed carboxylate of neodymium has been discovered to exhibit nonlinear optical properties, contributing to the development of NLO materials (R. Vaidhyanathan, S. Natarajan, & C. Rao, 2004).

Structural Diversity and Framework Formation :

- New neodymium hydroxo-oxalate and oxalate structures demonstrate a diverse range of structural frameworks, useful for understanding the condensation of neodymium oxygen polyhedra under hydrothermal conditions (A. Mer et al., 2013).

Photoluminescent Properties :

- Organically templated this compound–sulfate hybrids exhibit interesting photoluminescent properties, opening avenues for new material synthesis (Ning-Xia Xu et al., 2009).

Thermal Decomposition Studies :

- Thermal decomposition of neodymium praseodymium oxalate decahydrate crystals provides insights into the crystal structure and decomposition mechanisms, important for material processing (C. Joseph, G. Varghese, & M. A. Ittyachen, 1998).

Open-framework Structures :

- Open-framework neodymium oxalates with organic functional groups demonstrate unique structural properties, offering potential for chemical manipulation (R. Vaidhyanathan, S. Natarajan, & C. Rao, 2002).

Mécanisme D'action

- Environmental factors influence neodymium oxalate precipitation:

- Iron Presence : Iron impurities interfere with the process. Removing iron prior to precipitation may lead to higher neodymium purity, but some losses occur. If iron remains, co-precipitation with this compound can occur, affecting the final product’s suitability for industry .

Action Environment

Safety and Hazards

Neodymium oxalate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Analyse Biochimique

Biochemical Properties

Neodymium oxalate interacts with various biomolecules. It is involved in the formation of inactive oxalate or phosphate, which is a key process in its accumulation and detoxification .

Cellular Effects

In cellular systems, this compound has been shown to have significant effects. For instance, in rice seedlings, it has been found to accumulate in the soluble fractions, organelles, and cell walls . The root cell wall was identified as a major sink site for neodymium . The presence of this compound also led to an increase in the level of reactive oxygen species and the activity of catalase, superoxide dismutase, and peroxidase .

Molecular Mechanism

It is known that it can decompose when heated, first to an anhydrous form and then to Nd2O2C2O4, finally obtaining neodymium (III) oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the calcination of this compound, it decomposes to form neodymium oxide . Detailed information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of different dosages of this compound in animal models

Transport and Distribution

This compound is transported and distributed within cells and tissues. In rice seedlings, it was found to accumulate in the soluble fractions, organelles, and cell walls .

Subcellular Localization

It has been found to accumulate in the soluble fractions, organelles, and cell walls of rice seedlings

Propriétés

IUPAC Name |

neodymium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Nd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLDOHAGZQSOPP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Nd2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-50-1, 28877-87-4 | |

| Record name | Neodymium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[oxalato(2-)]dineodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioic acid, neodymium(3+) salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

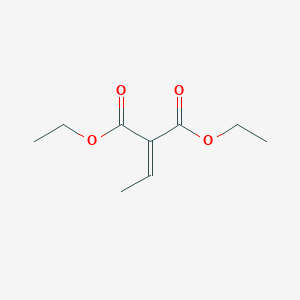

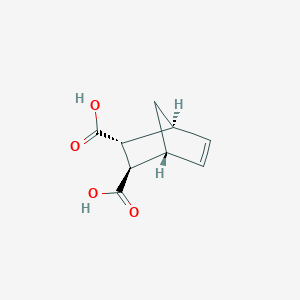

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)